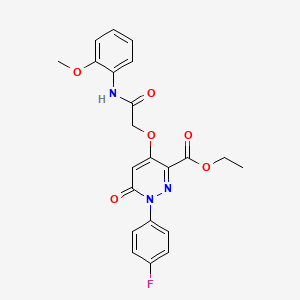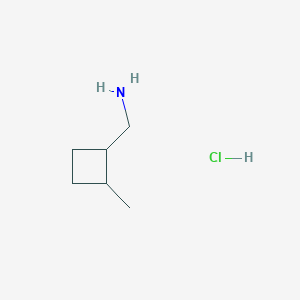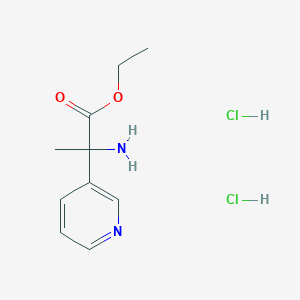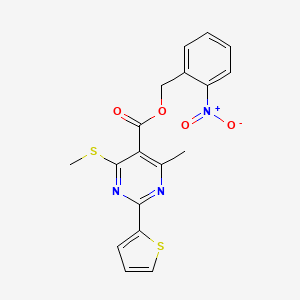![molecular formula C20H17N5O4 B2494968 2-(benzo[d]isoxazol-3-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide CAS No. 1209343-88-3](/img/structure/B2494968.png)
2-(benzo[d]isoxazol-3-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the von Pechmann reaction, which is utilized in constructing complex heterocyclic systems from simpler precursors. For example, the synthesis of pyrido[3,4-c]psoralens and their isomers involves starting from hydroxy-dihydrobenzofuran acetates and undergoing subsequent dehydrogenation (Morón, Nguyen, & Bisagni, 1983).
Molecular Structure Analysis
Structural characterization is pivotal, utilizing techniques like NMR, IR, and X-ray diffraction. For instance, the crystal structure of a related compound was characterized by these methods, elucidating its molecular geometry and confirming the formation of desired products (霍静倩 et al., 2016).
Chemical Reactions and Properties
Chemical reactions include nucleophilic and electrophilic substitutions, ring closures, and cyclization reactions to introduce or modify functional groups. For example, N-alkylated products were prepared from furan-2-ylmethylidene derivatives through alkylation with corresponding halo compounds (El-Essawy & Rady, 2011).
Physical Properties Analysis
Investigating physical properties such as solubility, melting points, and crystal structures provides insights into the compound's behavior in different environments and its stability. Techniques such as single-crystal X-ray diffraction are employed for detailed structural analysis.
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and interaction with biological targets, are crucial. For example, novel acridines and tetrahydrodipyrazolopyridines were synthesized to explore their potential biological activities, demonstrating the importance of functional group modifications in altering chemical properties (Abdelwahab et al., 2023).
Applications De Recherche Scientifique
Synthesis of Novel Organic Compounds
Research into similar compounds has led to the development of new synthetic pathways and the discovery of unique chemical structures. For instance, the work on 5H-furo[3′,2′ : 6,7][1]benzopyrano[3,4-c]pyridin-5-ones and 8H-pyrano[3′,2′ : 5,6]benzofuro[3,2-c]pyridin-8-ones explores novel synthetic methods and the potential for creating diverse organic molecules with potential applications in various fields, including pharmaceuticals and materials science (Morón, Nguyen, & Bisagni, 1983).
Corrosion Inhibition
Compounds within this structural framework have also been evaluated for their utility in practical applications such as corrosion inhibition. A study on the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors illustrates the potential of these compounds to serve as effective agents in protecting metals from corrosion, thereby extending their life and usability in industrial settings (Yıldırım & Cetin, 2008).
Biological Activity
Further research into similar compounds has explored their biological activities, including antimicrobial, insecticidal, and potential therapeutic applications. For example, the study on the synthesis of some N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine examines the creation of compounds with potential bioactive properties, indicating the broad applicability of this class of compounds in developing new pharmaceuticals and agrochemicals (El-Essawy & Rady, 2011).
Propriétés
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-25-20-18(12(9-16(26)22-20)14-7-4-8-28-14)19(23-25)21-17(27)10-13-11-5-2-3-6-15(11)29-24-13/h2-8,12H,9-10H2,1H3,(H,22,26)(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCDCZJPWWCPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)CC4=NOC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]isoxazol-3-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2494885.png)



![3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine](/img/structure/B2494889.png)
![8-(2-ethoxyphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2494892.png)



![2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2494902.png)

![N-(2-fluorophenyl)-2-[3-[2-(1H-indol-3-yl)ethyl]-4-oxopteridin-2-yl]sulfanylacetamide](/img/structure/B2494906.png)

![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-propoxy]benzenecarbonitrile](/img/structure/B2494908.png)